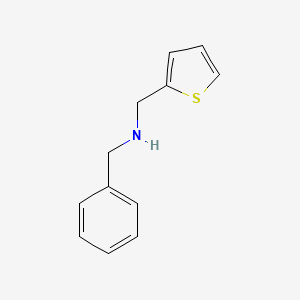

N-Benzyl-1-(thiophen-2-yl)methanamine

Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for this compound. Proton Nuclear Magnetic Resonance analysis reveals characteristic signal patterns that confirm the presence of both aromatic and aliphatic components within the molecular structure. The compound exhibits distinctive aromatic proton signals in the chemical shift range of 7.20-7.32 parts per million, which correspond to the benzyl aromatic protons and thiophene ring protons.

Detailed Proton Nuclear Magnetic Resonance analysis conducted in deuterated chloroform at 500 megahertz reveals multiple overlapping signals in the aromatic region. The benzyl aromatic protons appear as multiplet signals between 7.32-7.29 parts per million, representing four protons, while additional aromatic signals are observed at 7.27-7.22 parts per million and 7.20 parts per million. These chemical shift values are consistent with the expected electronic environment of aromatic protons in benzyl and thiophene systems.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The aromatic carbon signals typically appear in the range of 120-140 parts per million, while the aliphatic carbon atoms of the methanamine linker appear in the upfield region. The thiophene carbon atoms exhibit characteristic chemical shifts that reflect the electronic influence of the sulfur heteroatom.

The methanamine protons appear as characteristic signals that can be distinguished from the aromatic protons based on their chemical shift positions and coupling patterns. Integration ratios in the Proton Nuclear Magnetic Resonance spectrum confirm the relative abundance of protons in different molecular environments, providing quantitative validation of the proposed structure.

Infrared Spectroscopy and Vibrational Modes

Infrared spectroscopy reveals characteristic vibrational modes that are diagnostic for the functional groups present in this compound. The compound exhibits characteristic absorption bands associated with aromatic carbon-hydrogen stretching vibrations, typically observed in the 3000-3100 wavenumber region. Aliphatic carbon-hydrogen stretching vibrations appear at slightly lower frequencies, usually in the 2800-3000 wavenumber range.

The nitrogen-hydrogen stretching vibrations of the secondary amine functionality produce characteristic absorption bands in the infrared spectrum. These bands typically appear as broad signals due to hydrogen bonding effects and the influence of the surrounding molecular environment. The exact frequency of these bands can provide information about the local chemical environment of the amine functionality.

Aromatic carbon-carbon stretching vibrations are observed in the 1400-1600 wavenumber region, with multiple bands reflecting the different aromatic environments present in both the benzyl and thiophene components. The thiophene ring system exhibits characteristic vibrational modes that can be distinguished from those of the benzene ring based on the influence of the sulfur heteroatom.

Carbon-nitrogen stretching vibrations appear in the fingerprint region of the infrared spectrum, typically below 1400 wavenumbers. These bands, combined with bending modes of various bond angles, create a characteristic fingerprint pattern that is diagnostic for this specific molecular structure.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 203, corresponding to the intact molecular structure. This molecular ion peak serves as the base peak from which characteristic fragmentations can be analyzed.

High-resolution mass spectrometry provides precise mass determination with calculated exact mass values of 203.07632 atomic mass units for the molecular formula C₁₂H₁₃NS. The observed mass spectral data show excellent agreement with theoretical calculations, with reported values of 203.075722 atomic mass units. This high degree of accuracy confirms the molecular formula and provides confidence in the structural assignment.

Characteristic fragmentation pathways involve the loss of specific molecular fragments that reflect the structural components of the molecule. Common fragmentation patterns include the loss of the benzyl group or portions of the thiophene-containing fragment, resulting in characteristic daughter ions that can be used for structural elucidation.

Electron impact ionization produces fragmentation patterns that are reproducible and characteristic for this compound class. The relative abundance of different fragment ions provides information about the relative stability of various molecular fragments and can be used to infer structural features such as bond strengths and preferred fragmentation pathways.

Properties

IUPAC Name |

1-phenyl-N-(thiophen-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-8,13H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWKIDGKZRKUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70933497 | |

| Record name | 1-Phenyl-N-[(thiophen-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73325-61-8, 148883-56-1 | |

| Record name | N-(Phenylmethyl)-2-thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73325-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tifacogin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06437 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Phenyl-N-[(thiophen-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70933497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Imine Formation : The aldehyde and amine are combined in a polar aprotic solvent (e.g., methanol or dichloromethane) with a desiccant such as MgSO₄ to drive the equilibrium toward imine formation.

-

Reduction : Sodium triacetoxyborohydride (STAB) or hydrogen gas with a palladium catalyst (Pd/C) is used to reduce the imine. STAB offers superior selectivity for imine reduction over competing carbonyl groups.

-

Thiophene-2-carbaldehyde (1.0 equiv) and benzylamine (1.2 equiv) are stirred in CH₂Cl₂ with MgSO₄ at 25°C for 12 hours.

-

The imine intermediate is filtered and reduced with STAB (1.5 equiv) in methanol at 0°C for 2 hours.

-

Purification via flash chromatography (ethyl acetate/hexane) yields This compound in 78–85% yield.

Key Advantages :

Alkylation of Benzylamine with (Thiophen-2-yl)methyl Halides

Direct alkylation of benzylamine with (thiophen-2-yl)methyl bromide (4) provides a straightforward route to the target compound. However, over-alkylation to tertiary amines is a common challenge.

Reaction Conditions and Optimization:

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Base : Potassium carbonate (K₂CO₃) to deprotonate the amine and minimize side reactions.

-

Stoichiometry : A 2:1 molar ratio of benzylamine to alkylating agent suppresses dialkylation.

-

Benzylamine (2.0 equiv) and K₂CO₃ (3.0 equiv) are stirred in THF at 0°C.

-

(Thiophen-2-yl)methyl bromide (1.0 equiv) is added dropwise, and the mixture is refluxed for 24 hours.

-

The product is extracted with ethyl acetate, dried over MgSO₄, and purified via column chromatography (35–50% yield).

Limitations :

-

Moderate yields due to competing elimination and over-alkylation.

Two-Step Amidation-Reduction of Thiophene-2-acetic Acid

This method involves converting thiophene-2-acetic acid (5) to the corresponding amide with benzylamine, followed by reduction to the amine.

Reaction Conditions:

-

Amidation : Thiophene-2-acetic acid (1.0 equiv) and benzylamine (1.2 equiv) are reacted in toluene with phenylsilane (PhSiH₃) and TBD catalyst (10 mol%) at 110°C for 18 hours.

-

Reduction : Zinc acetate (10 mol%) and additional PhSiH₃ (3.0 equiv) are added, and the mixture is heated at 80°C for 6 hours.

-

The amide intermediate is reduced in situ, yielding This compound in 65–72% overall yield.

Advantages :

Hydrogenation of Imine Derivatives

Adapting methodologies from N-benzylamine synthesis, the imine derived from benzaldehyde and (thiophen-2-yl)methylamine (6) is hydrogenated using Pd/C.

-

Benzaldehyde (1.0 equiv) and (thiophen-2-yl)methylamine (1.1 equiv) are stirred in methanol at 25°C for 6 hours.

-

Pd/C (5 wt%) is added, and the mixture is hydrogenated at 1 atm H₂ for 12 hours.

-

Filtration and solvent removal afford the product in 88–92% yield.

Key Considerations :

-

Requires pre-synthesis of (thiophen-2-yl)methylamine, which adds steps.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 78–85 | Mild conditions, high selectivity | Requires anhydrous conditions |

| Alkylation | 35–50 | Simple setup | Low yield, over-alkylation risk |

| Amidation-Reduction | 65–72 | Broad substrate tolerance | Multi-step, silane handling |

| Imine Hydrogenation | 88–92 | High yield, scalable | Requires specialized amine precursor |

Experimental Procedures and Characterization

Spectroscopic Data :

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35–7.28 (m, 5H, ArH), 7.20 (dd, J = 5.1 Hz, 1H, Th-H), 6.95–6.91 (m, 2H, Th-H), 3.82 (s, 2H, NCH₂), 3.72 (s, 2H, ThCH₂).

-

¹³C NMR : δ 142.1 (Th-C), 138.5 (NCH₂), 128.3–126.8 (Ar-C), 125.4–124.1 (Th-C).

Chromatographic Purification :

Scientific Research Applications

N-Benzyl-1-(thiophen-2-yl)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly in the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(thiophen-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and thiophen-2-yl groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table compares key structural features and properties of N-benzyl-1-(thiophen-2-yl)methanamine with similar compounds:

Key Observations :

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR)

- This compound (Inferred) :

- N-Benzyl-1-(furan-2-yl)methanamine :

- N-Benzyl-1-(naphthalen-2-yl)methanamine :

Infrared (IR) Spectroscopy

- Thiophene derivatives show C-S stretches near 700–600 cm⁻¹, absent in furan or naphthalene analogues .

- N-Benzyl-1-(naphthalen-2-yl)methanamine : Peaks at 3051 cm⁻¹ (aromatic C-H) and 1597 cm⁻¹ (C=C) .

Mass Spectrometry (MS)

- This compound : Predicted [M+H]⁺ at m/z 204.1 (calculated from C₁₂H₁₃NS).

- N-Benzyl-1-(imidazol-2-yl)methanamine : Observed [M+H]⁺ at m/z 190.1287 .

Biological Activity

N-Benzyl-1-(thiophen-2-yl)methanamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group and a thiophene ring, which contribute to its unique chemical properties. The structural formula can be represented as follows:

This compound is often utilized as a building block in organic synthesis, particularly for creating more complex heterocyclic compounds.

The biological activity of this compound is believed to arise from its interaction with various molecular targets, including enzymes and receptors. The binding affinity is influenced by the structural components, particularly the benzyl and thiophene moieties. Preliminary studies suggest that the compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various physiological effects.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Research indicates that it exhibits activity against a range of pathogens, including bacteria and fungi. The compound's effectiveness may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Anti-inflammatory Properties

Studies have shown that this compound possesses anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in cellular models, suggesting potential applications in treating inflammatory diseases .

Antiviral Potential

Research into the antiviral activity of this compound indicates it may also have effects against specific viral infections. The exact mechanisms remain under investigation but could involve interference with viral replication processes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Benzylthiophen-2-ylamine | Lacks methanamine moiety | Basic structure without additional functional groups |

| 2-Thiophenemethylamine | Contains thiophene ring only | Simpler structure, potentially different reactivity |

| Benzylamine | Contains benzyl group only | No thiophene ring, differing biological properties |

The presence of both benzyl and thiophene groups in this compound provides it with distinct chemical and biological properties compared to its analogs, making it a subject of ongoing research.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anti-inflammatory Effects : In vitro experiments showed that treatment with this compound reduced inflammatory markers in macrophage cell lines exposed to lipopolysaccharide (LPS), implicating its role in modulating immune responses .

- Potential in Drug Development : Ongoing research is exploring the compound's utility as a pharmacophore in drug discovery, particularly for inflammatory bowel diseases and rheumatoid arthritis, indicating its promise as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for preparing N-Benzyl-1-(thiophen-2-yl)methanamine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via reductive amination between benzylamine and thiophene-2-carbaldehyde. A reducing agent such as sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) is employed. Key parameters include solvent selection (e.g., methanol or ethanol), temperature (room temperature for NaBH₄; 50–60°C for H₂/Pd-C), and stoichiometric ratios (1:1 aldehyde-to-amine). Purity is enhanced via column chromatography using silica gel and ethyl acetate/hexane mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirms the benzyl and thiophenyl moieties via aromatic proton signals (δ 6.8–7.4 ppm) and methylene groups (δ 3.5–4.0 ppm).

- FT-IR : Identifies C-N stretches (~1250 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 216.10 for C₁₂H₁₃NS). X-ray crystallography (via programs like SHELX ) resolves absolute configuration if single crystals are obtained .

Q. How can researchers assess the preliminary biological activity of this compound?

Methodological Answer: Screen for enzyme inhibition (e.g., cytochrome P450 isoforms) or receptor binding (e.g., GPCRs) using:

- In vitro assays : Radioligand displacement studies (IC₅₀ determination).

- Cell-based models : Measure cytotoxicity (MTT assay) or downstream signaling (e.g., cAMP levels). Positive controls (e.g., known inhibitors) and dose-response curves (1 nM–100 µM) are critical for validation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on thiophene) influence the compound’s reactivity and bioactivity?

Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituents at the thiophene 3-, 4-, or 5-positions (e.g., methyl, methoxy). Compare:

- Electronic effects : Hammett constants (σ) correlate with reaction rates in electrophilic substitutions.

- Biological potency : Test analogs in receptor-binding assays; e.g., 5-methyl substitution may enhance lipophilicity and membrane permeability .

Q. What computational strategies predict the compound’s electronic properties and interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., using B3LYP/6-31G**) to predict redox behavior and nucleophilic sites .

- Molecular Docking (AutoDock Vina) : Model interactions with targets (e.g., serotonin receptors) by analyzing binding poses and affinity scores. Validate with MD simulations (NAMD/GROMACS) .

Q. How can researchers resolve contradictions between computational predictions and experimental biological data?

Methodological Answer:

- Re-evaluate force field parameters in docking studies (e.g., solvation effects, protonation states).

- Validate binding hypotheses via mutagenesis (e.g., alanine scanning of predicted receptor residues).

- Synchrotron-based crystallography (e.g., using ORTEP-3 ) resolves target-ligand interactions at atomic resolution .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective reductive amination.

- Chiral HPLC : Monitor enantiomeric excess (ee) during process optimization.

- Kinetic resolution : Leverage enzyme-catalyzed reactions (e.g., lipases) for large-scale purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.